molecular formula C20H22N4O10S B1236175 Cefuroxim-Axetil CAS No. 97232-96-7

Cefuroxim-Axetil

Katalognummer: B1236175
CAS-Nummer: 97232-96-7
Molekulargewicht: 510.5 g/mol
InChI-Schlüssel: KEJCWVGMRLCZQQ-DJMWJSSGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cefuroxime Axetil is a second generation semi-synthetic cephalosporin and a beta-lactam antibiotic with bactericidal activity. Cefuroxime's effect is dependent on its binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. Binding results in the inhibition of the transpeptidase enzymes, thereby preventing cross-linking of the pentaglycine bridge with the fourth residue of the pentapeptide and interrupting consequent synthesis of peptidoglycan chains. As a result, cefuroxime inhibits bacterial septum and cell wall synthesis formation.

Wissenschaftliche Forschungsanwendungen

Entwicklung einer Nanosuspension zur Verbesserung der oralen Bioverfügbarkeit

Cefuroxim-Axetil (CA) wurde in eine Nanosuspension formuliert, um seine schlechte Wasserlöslichkeit zu verbessern, die eine erhebliche Barriere für seine therapeutische Wirksamkeit darstellt . Die Studie nutzte ein Antisolvent-Fällungsverfahren, gefolgt von Ultraschall, um die orale Bioverfügbarkeit des Arzneimittels zu verbessern. Die optimierte Nanosuspension zeigte eine 10,98-fache Verbesserung der oralen Bioverfügbarkeit, was auf einen vielversprechenden Ansatz zur Steigerung der Wirksamkeit von CA in klinischen Umgebungen hindeutet .

Selbst-Nanoemulgierendes Arzneimittel-Abgabesystem (SNEDDS)

Ein flüssiges, selbst-nanoemulgierendes Arzneimittel-Abgabesystem wurde für CA entwickelt, um seine unvollständige orale Bioverfügbarkeit aufgrund seiner schlechten Löslichkeit und enzymatischen Umwandlung im Darmlumen zu überwinden . Die optimierte SNEDDS-Formulierung zeigte eine Tropfengröße von 18,50 ± 1,83 nm und eine Einschlusseffizienz von 97,62 ± 1,06%, was auf eine verbesserte Löslichkeit und Auflösung hindeutet, die zu besseren Patientenergebnissen führen könnte .

Antibakterielle Aktivität

CA wurde hinsichtlich seiner antibakteriellen Aktivität untersucht, insbesondere bei der Behandlung von Infektionen der oberen und unteren Atemwege . Es zeigte eine ähnliche Wirksamkeit wie etablierte antibakterielle Wirkstoffe wie Amoxicillin/Clavulansäure und Cefaclor, was es zu einer wertvollen Alternative bei der Behandlung dieser Infektionen macht .

Management von Infektionen der Atemwege

In zahlreichen Studien hat sich CA bei der Behandlung von Infektionen der oberen und unteren Atemwege als wirksam erwiesen, wenn es oral in Dosen von 250 oder 500 mg zweimal täglich verabreicht wurde . Seine Wirksamkeit wurde sowohl durch klinische als auch durch bakteriologische Kriterien beurteilt, was seine Rolle bei der Behandlung von Atemwegserkrankungen hervorhebt .

Feste Lipid-Nanopartikel für eine verbesserte Aktivität gegen Biofilme

Die Forschung konzentriert sich auf die Entwicklung fester Lipid-Nanopartikel von CA aufgrund seiner erhöhten inhibitorischen Aktivität gegen Biofilme, die von Staphylococcus aureus produziert werden . Diese Nanopartikel wurden unter Verwendung eines Lösungsmittel-Emulsions-/Verdampfungsverfahrens hergestellt, was das Potenzial von CA für eine gezieltere und effektivere antibakterielle Therapie zeigt .

Verbesserung der oralen Bioverfügbarkeit

Studien zielten darauf ab, die orale Bioverfügbarkeit von CA zu verbessern, indem die Herausforderungen in Bezug auf seine Löslichkeit und Resorption gelöst wurden. Durch Modifizieren der Formulierung des Arzneimittels versuchen Forscher, seine therapeutische Leistung und die Patientencompliance zu verbessern .

Wirkmechanismus

Target of Action

Cefuroxime axetil, a second-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs play a crucial role in the synthesis of the bacterial cell wall .

Mode of Action

Cefuroxime axetil works by binding to these PBPs, inhibiting the third and last stage of bacterial cell wall synthesis . This inhibition disrupts the cell wall structure, leading to cell lysis . The lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins . It’s possible that cefuroxime axetil interferes with an autolysin inhibitor .

Biochemical Pathways

The primary biochemical pathway affected by cefuroxime axetil is the synthesis of the bacterial cell wall. By inhibiting PBPs, cefuroxime axetil prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This disruption in the cell wall synthesis pathway leads to cell lysis and the eventual death of the bacteria .

Pharmacokinetics

Cefuroxime axetil is an acetoxyethyl ester prodrug. After oral administration, it is absorbed from the gastrointestinal tract and rapidly hydrolyzed by nonspecific esterases in the intestinal mucosa and blood to cefuroxime . The axetil moiety is metabolized to acetaldehyde and acetic acid . The bioavailability of cefuroxime axetil increases from 37% to 52% when taken with food .

Result of Action

The action of cefuroxime axetil results in the death of the bacteria. By inhibiting the synthesis of the bacterial cell wall, the structural integrity of the bacteria is compromised, leading to cell lysis and death . This makes cefuroxime axetil effective against a broad range of Gram-positive and Gram-negative bacteria .

Action Environment

The efficacy and stability of cefuroxime axetil can be influenced by environmental factors. For instance, the absorption of cefuroxime axetil is greater when taken after food, which can increase its bioavailability . Additionally, resistance to cefuroxime axetil can develop through various mechanisms, including the production of beta-lactamases, alteration of PBPs, decreased permeability, and the presence of bacterial efflux pumps . Therefore, the local susceptibility data should be consulted to ensure the appropriate use of this antibiotic .

Safety and Hazards

Cefuroxime axetil is contraindicated in patients with a known hypersensitivity (e.g., anaphylaxis) to cefuroxime axetil or to other β-lactam antibacterial drugs (e.g., penicillins and cephalosporins) . Overdosage of cephalosporins can cause cerebral irritation leading to convulsions or encephalopathy .

Zukünftige Richtungen

Cefuroxime axetil is a broad-spectrum antibacterial agent with a pharmacokinetic profile that permits convenient twice-daily administration. The drug is an effective and well-tolerated treatment in patients with various infections . The development of nanosuspension of cefuroxime axetil showed a significant improvement in the oral bioavailability of cefuroxime axetil .

Biochemische Analyse

Biochemical Properties

Cefuroxime axetil plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located inside the bacterial cell wall. By binding to these PBPs, cefuroxime axetil inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis mediated by autolytic enzymes such as autolysins . This interaction is essential for its bactericidal activity.

Cellular Effects

Cefuroxime axetil affects various types of cells and cellular processes. It primarily targets bacterial cells, causing disruption in cell wall synthesis, which leads to cell death. This compound influences cell function by interfering with cell signaling pathways and gene expression related to cell wall synthesis. Additionally, cefuroxime axetil impacts cellular metabolism by inhibiting the synthesis of essential components of the bacterial cell wall .

Molecular Mechanism

The molecular mechanism of cefuroxime axetil involves its conversion to cefuroxime in the body. Cefuroxime then binds to specific PBPs within the bacterial cell wall, inhibiting the final stage of cell wall synthesis. This inhibition prevents the formation of cross-links in the peptidoglycan layer, leading to a weakened cell wall and eventual cell lysis. The binding interactions with PBPs and the inhibition of enzyme activity are critical for the antibacterial effects of cefuroxime axetil .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cefuroxime axetil change over time. The compound is stable under normal conditions but can degrade under extreme conditions. Long-term studies have shown that cefuroxime axetil maintains its antibacterial activity over time, although its efficacy may decrease with prolonged exposure to certain environmental factors. In vitro and in vivo studies have demonstrated that cefuroxime axetil remains effective in inhibiting bacterial growth over extended periods .

Dosage Effects in Animal Models

The effects of cefuroxime axetil vary with different dosages in animal models. At therapeutic doses, cefuroxime axetil effectively treats bacterial infections without causing significant adverse effects. At higher doses, toxic effects such as gastrointestinal disturbances and potential nephrotoxicity have been observed. It is essential to determine the appropriate dosage to balance efficacy and safety in animal models .

Metabolic Pathways

Cefuroxime axetil is metabolized in the body through hydrolysis by nonspecific esterases in the intestinal mucosa and blood. This process converts cefuroxime axetil to its active form, cefuroxime. The axetil moiety is further metabolized to acetaldehyde and acetic acid. Cefuroxime is not extensively metabolized and is primarily excreted unchanged in the urine .

Transport and Distribution

After oral administration, cefuroxime axetil is absorbed from the gastrointestinal tract and rapidly hydrolyzed to cefuroxime. Cefuroxime is then distributed throughout the extracellular fluids, including bronchial secretions, synovial and pericardial fluid, kidneys, heart, liver, bone, and bile. This widespread distribution ensures that cefuroxime reaches various tissues and exerts its antibacterial effects .

Subcellular Localization

Cefuroxime axetil, once converted to cefuroxime, is localized within the bacterial cell wall. It targets the PBPs, which are integral to the cell wall synthesis process. The subcellular localization of cefuroxime is crucial for its bactericidal activity, as it ensures that the compound effectively inhibits cell wall synthesis and leads to bacterial cell death .

Eigenschaften

IUPAC Name

1-acetyloxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,10,14,18H,7-8H2,1-3H3,(H2,21,29)(H,22,26)/b23-13+/t10?,14-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJCWVGMRLCZQQ-DJMWJSSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(OC(=O)C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CC=CO3)COC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20242788
Record name Cefuroxime axetil, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20242788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble in water, Freely soluble in acetone; sparingly soluble in chloroform, ethyl acetate, methanol; slightly soluble in dehydrated alcohol. Insoluble in ether, water
Record name Cefuroxime axetil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Cefuroxime is usually bactericidal in action.Like other cephalosporins, the antibacterial activity of the drug results from inhibition of mucopeptide synthesis in the bacterial cell wall.
Record name Cefuroxime axetil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to almost white crystalline powder, White powder

CAS No.

97232-96-7, 64544-07-6
Record name Cefuroxime axetil, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097232967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefuroxime axetil, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20242788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(acetyloxy)ethyl (6R,7R)-3-[(carbamoyloxy)methyl]-7-{[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFUROXIME AXETIL, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSL6I3SB26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cefuroxime axetil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefuroxime axetil
Reactant of Route 2
Reactant of Route 2
Cefuroxime axetil
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Cefuroxime axetil
Reactant of Route 4
Reactant of Route 4
Cefuroxime axetil
Reactant of Route 5
Cefuroxime axetil
Reactant of Route 6
Cefuroxime axetil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.